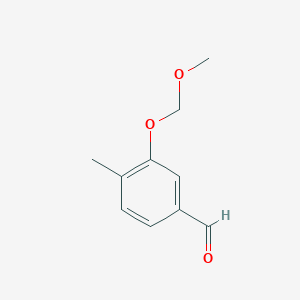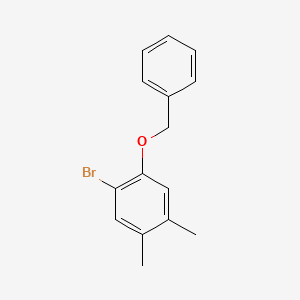
3-(Methoxymethoxy)-4-methylbenzaldehyde
Vue d'ensemble
Description
The compound “3-(Methoxymethoxy)-4-methylbenzaldehyde” is a complex organic molecule. It contains a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . This compound also contains a benzaldehyde group, which is a type of aromatic aldehyde .
Synthesis Analysis
The synthesis of such compounds often involves the use of methoxy groups and benzaldehyde groups . Methoxy groups can be produced by methylation of alkoxides . Benzaldehyde groups can be synthesized by metal-catalyzed methylation of phenols, or by methoxylation of aryl halides .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring substituted with a methoxy group and a methyl group, along with an aldehyde group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactions involving this compound could be varied, depending on the conditions and reagents used . For example, it could undergo reactions typical of aldehydes, such as nucleophilic addition or oxidation. The methoxy group could also participate in reactions, such as demethylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, it might have a certain color, melting point, boiling point, density, and solubility. It might also exhibit certain chemical properties, such as reactivity with other substances .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Synthesis of Chalcones: Research demonstrates the synthesis of 4-hydroxy-3-methylchalcone from a compound similar to 3-(Methoxymethoxy)-4-methylbenzaldehyde, showing potential applications in creating derivatives with antibacterial properties (Hapsari et al., 2018).
Organic Chemistry and Electrophilic Substitution
- Reductive Electrophilic Substitution: Studies on protected derivatives of 3,4,5-trimethoxybenzaldehyde, a compound structurally related to this compound, indicate the potential for regioselective electrophilic substitution in organic synthesis (Azzena et al., 1992).
Synthesis of Organic Compounds and Therapeutic Agents
- Synthesis of 4-Methoxysalicylaldehyde: Similar compounds like 4-Methoxysalicylaldehyde have been synthesized for use in preparing organic compounds, drugs, and therapeutic agents, showcasing the relevance of this compound in similar applications (Jin et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(methoxymethoxy)-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-4-9(6-11)5-10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJFTCFDGQHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















